N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine
Description
Properties
IUPAC Name |
N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-17(2,3)15-9-11-16(12-10-15)20-14-8-7-13-19-18(4,5)6/h9-12,19H,7-8,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWKYPXWCUKDPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCNC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367252 | |
| Record name | N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418787-06-1 | |
| Record name | N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine typically involves the reaction of 4-tert-butylphenol with 1-bromo-4-chlorobutane to form 4-(4-tert-butylphenoxy)butane. This intermediate is then reacted with tert-butylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce various amines.
Scientific Research Applications
N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine involves its interaction with specific molecular targets. The tert-butyl groups and phenoxy moiety play a crucial role in its binding affinity and activity. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
Butan-1-amine Derivatives with Heterocyclic Moieties
Several sulfur-containing butan-1-amine derivatives (e.g., 4-((furan-2-ylmethyl)thio)butan-1-amine (2a) and 4-((5-phenyl-1H-tetrazol-1-yl)thio)butan-1-amine (2d)) were synthesized with sulfanyl, sulfinyl, or sulfonyl substituents . These compounds exhibit distinct electronic and steric profiles compared to the target compound:
- Solubility: The sulfur-containing groups in 2a–d and 6a–c increase polarity, enhancing water solubility, whereas the tert-butylphenoxy group in the target compound promotes lipophilicity.
Piperidine- and Thiazole-Substituted Butan-1-amines
Compounds such as 3-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine (10a) and 4-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-5-yl]butan-1-amine (10b) feature thiazole and piperazine moieties, which are absent in the target compound . Key differences include:
- Pharmacological Targets: Thiazole derivatives are designed as histamine H3 ligands, whereas the tert-butylphenoxy group in the target compound may favor interactions with lipid-soluble enzymes or receptors.
- Metabolic Stability : The tert-butyl groups in the target compound could reduce metabolic degradation compared to the more labile thiazole-piperazine structures.
Linear vs. Branched Amines
Simpler amines like butan-1-amine (C₄H₁₁N) and N-butylbutan-1-amine (C₈H₁₉N) lack aromatic and bulky substituents . Comparative analysis reveals:
- Thermophysical Properties : Linear amines exhibit lower viscosities in alcohol mixtures (e.g., ηΔ = –0.253 for butan-1-amine vs. –0.280 for N-butylbutan-1-amine) due to reduced steric hindrance . The target compound’s tert-butyl groups likely further increase viscosity.
- Lipophilicity : The target compound’s logP (4.8) is significantly higher than linear amines (e.g., butan-1-amine: logP ~0.88), suggesting better membrane permeability but poorer aqueous solubility .
Enzyme Interactions
- Acetylcholinesterase Inhibitors: 4-(1-Benzylpiperidin-4-yl)butan-1-amine (27) is a precursor to pyridonepezil, an acetylcholinesterase inhibitor .
Biological Activity
N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, which is known for its steric hindrance and unique reactivity. This structural characteristic can influence biological interactions and pharmacokinetics.
Research indicates that compounds with similar structures can exhibit various biological activities, including:
- Antioxidant Activity : Compounds like this compound may act as antioxidants by scavenging free radicals, potentially reducing oxidative stress in cells.
- Neuroprotective Effects : Some studies suggest that related compounds can protect neuronal cells from damage due to neurotoxins or oxidative stress, possibly through the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) .
1. Antioxidant Activity
N-tert-butyl compounds often demonstrate significant antioxidant properties. For instance, studies on related nitrones have shown their ability to trap free radicals effectively, thereby protecting cellular components from oxidative damage .
2. Neuroprotective Effects
Research has highlighted the neuroprotective potential of tert-butyl derivatives in models of neurotoxicity. For example, the administration of these compounds has been linked to reduced dopamine depletion in experimental models of methamphetamine-induced neurotoxicity .
Case Study 1: Neuroprotection in Rat Models
In a study examining the effects of N-tert-butyl compounds on neurotoxicity induced by methamphetamine, it was found that pre-treatment with these compounds significantly reduced dopamine depletion in the neostriatum of rats. The protective effect was attributed to the ability of these compounds to react with free radicals generated during methamphetamine metabolism .
Case Study 2: Retinal Protection
Another notable study demonstrated that related compounds could protect retinal cells from light-induced damage. Electroretinography results indicated that treated rats retained a higher percentage of photoreceptor cells compared to controls, suggesting potential therapeutic applications for retinal degenerations .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Neuroprotection | Reduces dopamine depletion | |
| Retinal protection | Preserves photoreceptor integrity |
Research Findings
Recent studies have emphasized the importance of structure-activity relationships (SAR) in determining the biological efficacy of N-tert-butyl derivatives. The presence of bulky groups like tert-butyl enhances lipophilicity and may improve cellular membrane penetration, thus influencing pharmacological outcomes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine, and how can reaction conditions be systematically optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-(4-tert-butylphenoxy)butan-1-ol with tert-butylamine under controlled conditions (e.g., reflux in toluene with a catalyst like p-toluenesulfonic acid). Optimization includes:
- Temperature : 80–120°C to balance reaction rate and side-product formation.
- Catalyst loading : 5–10 mol% to maximize yield without over-acidifying the medium.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100°C | 85–90% |
| Catalyst (p-TsOH) | 7.5 mol% | Maximizes rate |
| Reaction Time | 12–18 hours | >90% completion |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (CDCl₃) shows distinct signals for tert-butyl groups (δ 1.2–1.4 ppm) and phenoxy protons (δ 6.7–7.3 ppm). ¹³C NMR confirms the amine linkage (C-N at ~45 ppm).
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1240 cm⁻¹ (C-O-C aryl ether).
- HPLC-MS : Retention time and molecular ion ([M+H]⁺) for purity validation (>98%) .
Q. How can researchers mitigate stability issues during storage of this compound?
- Methodology :
- Storage Conditions : Argon atmosphere at -20°C in amber vials to prevent oxidation and photodegradation.
- Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products (e.g., oxidized amine or hydrolyzed ethers) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Computational Studies : Density Functional Theory (DFT) calculations reveal steric hindrance from tert-butyl groups directs nucleophilic attack to the less hindered phenoxy oxygen.
- Kinetic Analysis : Pseudo-first-order kinetics under varying nucleophile concentrations confirm a two-step mechanism (rate-determining amine coordination followed by substitution) .
Q. How does the steric bulk of tert-butyl groups influence the compound’s biological interactions in enzyme inhibition assays?
- Methodology :
- Molecular Docking : Simulations with cytochrome P450 enzymes show tert-butyl groups occupy hydrophobic pockets, reducing binding affinity by ~30% compared to non-bulky analogs.
- In Vitro Assays : IC₅₀ values measured via fluorogenic substrates (e.g., 7-ethoxyresorufin) indicate competitive inhibition patterns .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodology :
- Meta-Analysis : Compare literature data (e.g., PubChem, peer-reviewed journals) to identify variables like solvent polarity or catalyst type.
- DoE (Design of Experiments) : Multi-factor optimization (e.g., Box-Behnken design) to isolate critical parameters (e.g., solvent: THF vs. DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
